

# Spectroscopic Data of 3-Bromo-5-nitrobenzotrifluoride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-5-nitrobenzotrifluoride

Cat. No.: B1277238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **3-Bromo-5-nitrobenzotrifluoride**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles known spectroscopic parameters and provides generalized experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **3-Bromo-5-nitrobenzotrifluoride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H-NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Solvent
8.11	m	1H	CDCl <sub>3</sub>
8.45	m	1H	CDCl <sub>3</sub>
8.58-8.59	m	1H	CDCl <sub>3</sub>

Source: ChemicalBook[1][2]

Table 2: Predicted  $^{13}\text{C}$ -NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~120-140	Aromatic C-H
~120-130 (q)	-CF <sub>3</sub>
~125-135	C-Br
~145-155	C-NO <sub>2</sub>
~130-140	C-CF <sub>3</sub>

Note: Experimentally determined  $^{13}\text{C}$ -NMR data for **3-Bromo-5-nitrobenzotrifluoride** is not readily available in the searched literature. The values presented are estimations based on typical chemical shifts for substituted benzene derivatives.

Table 3: Predicted  $^{19}\text{F}$ -NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Reference
~ -60 to -65	s	CFCl <sub>3</sub>

Note: No specific  $^{19}\text{F}$ -NMR data for **3-Bromo-5-nitrobenzotrifluoride** has been found. The predicted chemical shift is based on data for other aromatic compounds containing a trifluoromethyl group.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> NO <sub>2</sub>
Molecular Weight	270.01 g/mol
Monoisotopic Mass	268.92993 Da[3]

Note: Detailed fragmentation patterns for **3-Bromo-5-nitrobenzotrifluoride** are not available in the public domain. However, for aromatic nitro compounds, common fragmentation includes the loss of NO<sub>2</sub> (46 Da) and NO (30 Da). For bromo-aromatics, the presence of bromine would be indicated by a characteristic isotopic pattern (M<sup>+</sup> and M+2 peaks of nearly equal intensity).

## Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3100-3000	Aromatic C-H stretch
~1600-1450	Aromatic C=C stretch
~1550-1490	N-O asymmetric stretch (NO <sub>2</sub> )
~1350-1300	N-O symmetric stretch (NO <sub>2</sub> )
~1350-1150	C-F stretch (-CF <sub>3</sub> )
~1000-650	C-Br stretch

Note: An experimental IR spectrum for **3-Bromo-5-nitrobenzotrifluoride** is not available in the searched resources. The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve 5-25 mg of **3-Bromo-5-nitrobenzotrifluoride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
  - Ensure the sample height in the tube is adequate for the spectrometer being used.
- $^1\text{H}$ -NMR Acquisition:
  - Spectrometer: A 300 MHz or higher field NMR spectrometer.
  - Temperature: Standard probe temperature (e.g., 298 K).
  - Pulse Sequence: A standard single-pulse experiment.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
  - Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
- $^{13}\text{C}$ -NMR Acquisition:
  - Spectrometer: A 75 MHz or higher field NMR spectrometer.
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: Longer acquisition times and a greater number of scans are typically required compared to  $^1\text{H}$ -NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Reference: The solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- $^{19}\text{F}$ -NMR Acquisition:
  - Spectrometer: An NMR spectrometer equipped with a fluorine probe.

- Pulse Sequence: A standard single-pulse experiment.
- Reference: An external reference such as  $\text{CFCl}_3$  at 0.00 ppm.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like **3-Bromo-5-nitrobenzotrifluoride**, GC-MS is a common technique.
- Ionization:
  - Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that can be used with LC-MS to preserve the molecular ion.
- Mass Analysis:
  - Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
  - Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range to observe the molecular ion and key fragment ions.

## Infrared (IR) Spectroscopy

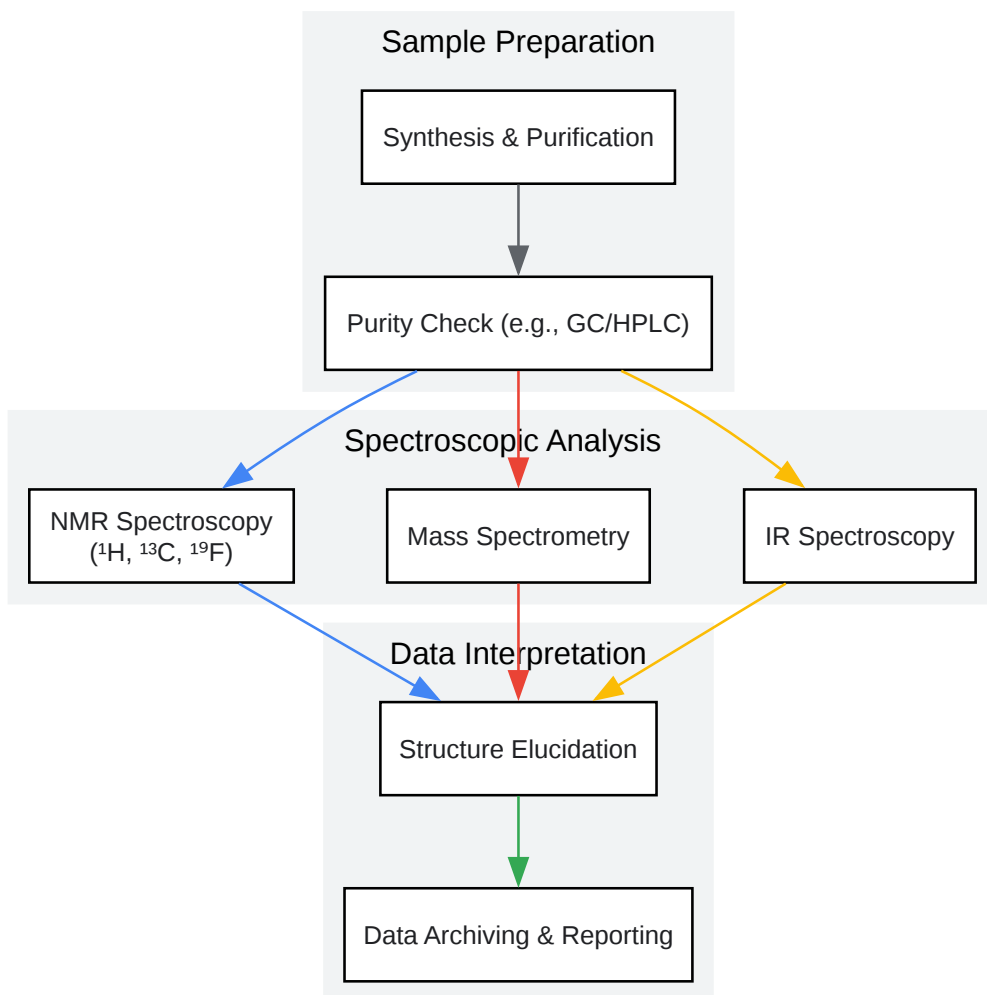
- Sample Preparation:
  - As **3-Bromo-5-nitrobenzotrifluoride** is a liquid at room temperature, the neat liquid can be analyzed.
  - Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

- Data Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmission.
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Background: Acquire a background spectrum of the clean salt plates before running the sample.
  - Data Processing: The instrument software will automatically perform a Fourier transform to generate the infrared spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Bromo-5-nitrobenzotrifluoride**.

## Workflow for Spectroscopic Analysis of 3-Bromo-5-nitrobenzotrifluoride



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **3-Bromo-5-nitrobenzotrifluoride**.

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## References

- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]
- 2. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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